Tert-butyl 4-((benzylideneamino)methyl)piperidine-1-carboxylate, also known by its CAS number 144222-21-9, is an organic compound with the molecular formula and a molecular weight of approximately 302.4 g/mol. This compound is characterized by a piperidine ring substituted with a tert-butyl ester and a benzylideneamino group. It appears as a white crystalline solid and is soluble in organic solvents, making it suitable for various chemical applications, particularly in pharmaceutical synthesis and research .
Research indicates that tert-butyl 4-((benzylideneamino)methyl)piperidine-1-carboxylate exhibits various biological activities, particularly in the realm of pharmacology. Compounds with similar structures have shown potential as:
The synthesis of tert-butyl 4-((benzylideneamino)methyl)piperidine-1-carboxylate typically involves the following steps:
Tert-butyl 4-((benzylideneamino)methyl)piperidine-1-carboxylate has several applications, including:
Interaction studies involving tert-butyl 4-((benzylideneamino)methyl)piperidine-1-carboxylate focus on its binding affinity and activity against various biological targets. These studies often employ techniques such as:
Several compounds exhibit structural similarities to tert-butyl 4-((benzylideneamino)methyl)piperidine-1-carboxylate, which can be compared based on their functional groups and biological activities:
Compound Name | CAS Number | Similarity | Notable Features |
---|---|---|---|
Tert-butyl 4-(benzylamino)piperidine-1-carboxylate | 1170424-76-6 | 0.94 | Contains an amino group instead of an imine |
Tert-butyl piperidine-1-carboxylate | 75844-69-8 | 0.94 | Lacks additional substituents on the piperidine |
Tert-butyl 4-methylenepiperidine-1-carboxylate | 159635-49-1 | 0.90 | Features a methylene bridge instead of benzaldehyde |
Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate | 159635-22-0 | 0.85 | Hydroxymethyl substitution at the third position |
These comparisons highlight the uniqueness of tert-butyl 4-((benzylideneamino)methyl)piperidine-1-carboxylate, particularly its specific functional groups that may confer distinct biological properties not found in its analogs .